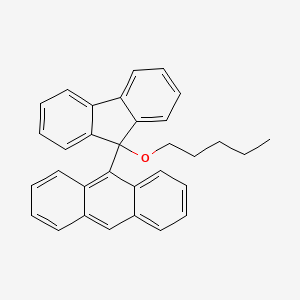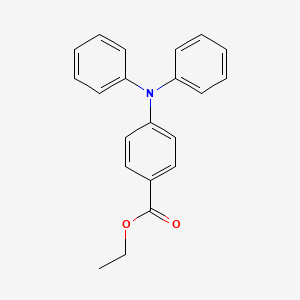
(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chiral compound with a molecular formula of C7H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an aminoethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol typically involves the bromination of 2-pyridineethanol followed by the introduction of the amino group. One common method includes:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(6-bromopyridin-2-yl)acetaldehyde or 2-(6-bromopyridin-2-yl)acetic acid.
Reduction: Formation of 2-(6-pyridin-2-yl)ethanol.
Substitution: Formation of 2-(6-azidopyridin-2-yl)ethanol or 2-(6-cyanopyridin-2-yl)ethanol.
Applications De Recherche Scientifique
(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Bromopyridin-2-yl)ethanol: Lacks the amino group, making it less versatile in certain synthetic applications.
2-(6-Aminopyridin-2-yl)ethanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and functionality that is valuable in synthetic and medicinal chemistry. The chiral nature of the compound also adds to its uniqueness, offering potential for enantioselective applications.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(6-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m1/s1 |
Clé InChI |
OMGUWDWNWSFKMB-RXMQYKEDSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)Br)[C@@H](CO)N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
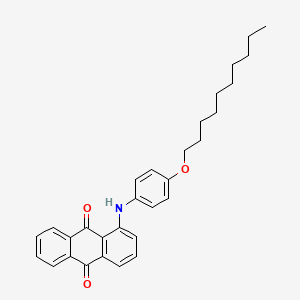
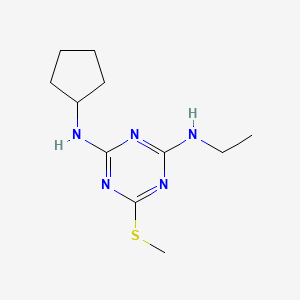
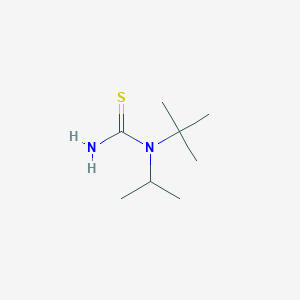
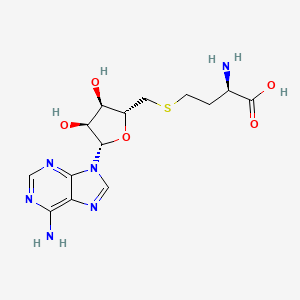
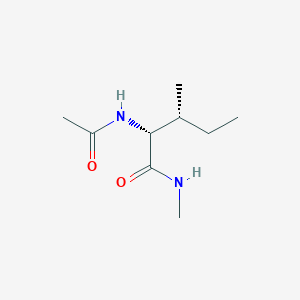
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

